3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester
Description
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both chloro and fluoro substituents on the pyridine ring, along with the boronic ester group, makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(14)8(7)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFCLRRKQXUVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660603 | |
| Record name | 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-71-5 | |
| Record name | 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester typically involves the reaction of 3-chloro-2-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation helps in maintaining the purity and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic ester and facilitate the reaction.
Solvents: Commonly used solvents include DMF, THF, and toluene.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
Compared to similar compounds, 3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester offers a unique combination of chloro, fluoro, and boronic ester functionalities. This makes it particularly versatile in various synthetic applications, providing a broader range of reactivity and selectivity .
Biological Activity
3-Chloro-2-fluoropyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This compound is characterized by its boronic acid functionality, which is known to interact with various biological targets, including enzymes and receptors.
- Chemical Formula : C11H12BClFNO2
- Molecular Weight : 239.48 g/mol
- Structure : The compound consists of a pyridine ring substituted with chlorine and fluorine atoms, along with a boronic acid moiety esterified with pinacol.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. This property is particularly relevant in the context of proteasome inhibition, where boronic acids have been shown to effectively inhibit proteasome activity by mimicking the transition state of peptide substrates.
Case Studies and Research Findings
- Proteasome Inhibition :
- Pharmacokinetic Properties :
- Selectivity and Toxicity :
Data Table: Biological Activity Overview
| Activity Type | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Proteasome Inhibition | U266 | 8.21 | Induces G2/M phase arrest |
| Growth Inhibition | HepG-2 | 19.38 | Apoptosis induction |
| Selectivity | MGC-803 | 3.962 | Targeted inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
